molecular formula C19H17FN2O2S B284567 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B284567
M. Wt: 356.4 g/mol
InChI Key: IBBCKYPOQLUXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, also known as DMTA, is a novel compound that has been synthesized for scientific research purposes. This compound has gained considerable attention due to its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it has been suggested that 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide may act as a modulator of certain receptors in the brain. Specifically, 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been shown to bind to the GABA-A receptor, which is a major inhibitory receptor in the brain. It has been suggested that 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide may enhance the activity of this receptor, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide are still being studied. However, preliminary studies have shown that 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide may have anxiolytic and anticonvulsant effects. Specifically, 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce anxiety-like behavior in mice and to increase the threshold for seizures induced by various convulsant agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its high potency. 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been shown to be effective at very low concentrations, making it a valuable tool for studying the effects of certain receptors in the brain. However, one of the limitations of using 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. One direction is to further investigate the mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide and its potential as a therapeutic agent for various neurological disorders. Another direction is to develop new analogs of 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide with improved pharmacological properties. Finally, future research could focus on developing new methods for administering 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in experimental settings, such as using novel drug delivery systems.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves a multi-step process that includes the reaction of 3,4-dimethylphenol with thionyl chloride to produce 3,4-dimethylphenol chloride. The resulting compound is then reacted with 4-fluorophenyl thioamide to produce 4-(4-fluorophenyl)-1,3-thiazol-2-yl)phenol. Finally, the compound is reacted with acetic anhydride to produce the final product, 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has shown potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can be used as a lead compound to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can be used as a tool compound to study the mechanism of action of various drugs. In neuroscience, 2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can be used to study the role of certain receptors in the brain and their potential as therapeutic targets for various neurological disorders.

properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17FN2O2S/c1-12-3-8-16(9-13(12)2)24-10-18(23)22-19-21-17(11-25-19)14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)

InChI Key

IBBCKYPOQLUXND-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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